(S)-Brinzolamide-d5
Description
Properties
Molecular Formula |
C₁₂H₁₆D₅N₃O₅S₃ |
|---|---|
Molecular Weight |
388.54 |
Synonyms |
(S)-4-(Ethyl-d5-amino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-Dioxide; AL 4862-d5; |
Origin of Product |
United States |
Synthetic Methodologies for S Brinzolamide D5 and Isotopic Analogues
Chemical Strategies for Deuterium (B1214612) Incorporation into Sulfonamide Structures
The introduction of deuterium into sulfonamide structures, such as that of Brinzolamide (B135381), is a critical step in the synthesis of its deuterated analogues. Stable heavy isotopes are often incorporated into drug molecules to act as tracers for quantitative analysis during drug development or to potentially alter the drug's pharmacokinetic and metabolic profiles. medchemexpress.commedchemexpress.com For (S)-Brinzolamide-d5, the deuterium atoms are specifically located on the ethylamino side chain. nih.govcaymanchem.com
Several methods exist for deuterium incorporation into organic molecules, including those applicable to sulfonamides:
Electrochemical Methods: A mild, metal-free electrochemical approach allows for the selective deuteration of the position alpha to the sulfur atom in sulfonamides. rsc.orgrsc.org This method utilizes readily available deuterated solvents like DMSO-d6 as the deuterium source and can achieve high levels of deuterium incorporation, up to 97%. rsc.orgrsc.org The process is advantageous due to its sustainability, employing reusable glassy carbon electrodes and avoiding transition-metal catalysts. rsc.org
Catalytic Hydrogen Isotope Exchange (HIE): Iridium-based catalysts are effective for ortho-C(sp2)–H deuteration in aromatic systems, a common feature in many pharmaceutical compounds. snnu.edu.cn This method often employs a directing group to guide the catalyst to the desired position. snnu.edu.cn While not directly applicable to the ethyl-d5 group in Brinzolamide-d5, it represents a key strategy for deuterating other parts of sulfonamide-containing molecules.
Use of Deuterated Reagents: A common and direct approach involves the use of deuterated starting materials or reagents in the synthetic pathway. snnu.edu.cn For instance, the synthesis can be adapted to use deuterated forms of reagents like sodium borohydride (B1222165) (NaBD4) or deuterium gas (D2) for reductions, or deuterated alkyl halides for alkylation steps. d-nb.info In the context of Brinzolamide-d5, a deuterated ethylamine (B1201723) or a precursor would be used to introduce the ethyl-d5 group.
The choice of deuteration strategy depends on the target position for isotopic labeling, the complexity of the molecule, and the desired level of deuterium incorporation.
Stereoselective Synthesis of (S)-Brinzolamide and its Deuterated Variants
Achieving the correct stereochemistry at the C4 position of the thieno[3,2-e]-1,2-thiazine ring is crucial for the biological activity of Brinzolamide. The (S)-enantiomer is the active form of the drug. researchgate.net Several stereoselective synthetic routes have been developed for Brinzolamide, which can be adapted for its deuterated variants.
A key strategy involves the stereoselective reduction of a ketone precursor. One established method utilizes (+)-B-chlorodiisopinocampheylborane for the reduction of a bromo ketone intermediate, which leads to the formation of the desired (S)-thieno[3,2-e]-1,2-thiazine with high enantiomeric excess (96% ee). acs.org Another approach involves the stereoselective reduction of the 4-carbonyl group using (S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrol[1,2-c] medchemexpress.comrsc.orgrsc.orgoxazaborole, although this can result in a lower enantiomeric excess (92%). google.comallfordrugs.com
The general synthetic sequence for (S)-Brinzolamide, which would be modified to include deuterated reagents for the synthesis of this compound, can be summarized as follows:
Synthesis of the Thieno[3,2-e]-1,2-thiazine Core: This typically starts from a substituted thiophene (B33073) derivative, such as 3-acetyl-2,5-dichlorothiophene. acs.org
Introduction of the Sulfonamide Group: A sulfonamide group is introduced onto the thiophene ring. acs.orgallfordrugs.com
Stereoselective Reduction: The ketone at the C4 position is stereoselectively reduced to an alcohol, establishing the (S)-configuration. acs.org
Introduction of the Side Chains: The N-(3-methoxypropyl) group and the (ethyl-d5)amino group are introduced. The introduction of the deuterated ethylamino group would likely occur via amination using ethyl-d5-amine. acs.org
The table below outlines a typical synthetic approach for non-deuterated (S)-Brinzolamide, which can be adapted for the deuterated analogue.
| Step | Reaction | Reagents and Conditions |
| 1 | Formation of Thioether | 3-acetyl-2,5-dichlorothiophene, NaSBn |
| 2 | Sulfonamide Formation | Conversion of thioether to sulfonamide via sulfenyl chloride and sulfenamide |
| 3 | Bromination | Bromination of the sulfonamide to form a bromo ketone |
| 4 | Stereoselective Reduction and Cyclization | (+)-B-chlorodiisopinocampheylborane, followed by cyclization to form the (S)-thieno[3,2-e]-1,2-thiazine ring |
| 5 | Introduction of Second Sulfonamide Group | n-BuLi, SO2, hydroxylamine (B1172632) O-sulfonic acid |
| 6 | Alkylation and Amination | Introduction of the 3-methoxypropyl and ethylamino side chains |
Isolation and Purification Techniques for Deuterated Brinzolamide Analogues
After the synthesis of this compound, isolation and purification are critical to ensure the final product is of high purity and free from starting materials, by-products, and non-deuterated or partially deuterated analogues. A combination of techniques is typically employed.
Extraction: Liquid-liquid extraction is a common first step to separate the product from the reaction mixture. For instance, after cyclization, the product can be partitioned into an aqueous base, separating it from by-products. acs.org
Crystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product can be dissolved in a suitable solvent system (e.g., isopropanol) and allowed to crystallize, which can significantly enhance purity. google.com
Chromatography: Various chromatographic methods are used for purification:
Column Chromatography: Silica gel chromatography is often used to separate the desired compound from impurities with different polarities. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a highly effective method for final purification and for analyzing the purity of the compound. Chiral HPLC is specifically used to separate enantiomers and confirm the enantiomeric purity of the final product.
The table below summarizes the common purification techniques.
| Technique | Purpose |
| Liquid-Liquid Extraction | Initial separation from the reaction mixture |
| Crystallization | Purification of the solid product |
| Column Chromatography | Separation of compounds with different polarities |
| High-Performance Liquid Chromatography (HPLC) | Final purification and purity analysis |
| Chiral HPLC | Separation of enantiomers and determination of enantiomeric purity |
Characterization of Isotopic Enrichment and Stereochemical Purity
The final step in the synthesis of this compound is the thorough characterization of the product to confirm its identity, isotopic enrichment, and stereochemical purity.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms the incorporation of the five deuterium atoms. researchgate.net The molecular weight of this compound is 388.5 g/mol , compared to 383.51 g/mol for the non-deuterated compound. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the stereochemical purity of this compound. By comparing the retention time of the synthesized compound to that of a racemic mixture and a reference standard of the (S)-enantiomer, the enantiomeric excess can be accurately determined.
The table below details the analytical methods used for characterization.
| Analytical Method | Purpose | Key Findings for this compound |
| Mass Spectrometry (MS) | Confirms isotopic enrichment and molecular weight | Molecular weight of approximately 388.5 g/mol nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms chemical structure and location of deuterium | Absence of signals for ethyl protons in 1H NMR |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determines stereochemical purity (enantiomeric excess) | Confirms the presence of the desired (S)-enantiomer |
| High-Performance Liquid Chromatography (HPLC) | Determines overall chemical purity | Purity typically ≥99% caymanchem.comcaymanchem.com |
Advanced Bioanalytical Applications of S Brinzolamide D5
Development and Validation of Quantitative Analytical Methods for Brinzolamide (B135381) and Metabolites
The development of robust and validated analytical methods is paramount for the accurate determination of brinzolamide and its metabolites in biological matrices. (S)-Brinzolamide-d5 is instrumental in these methodologies, particularly in chromatography-mass spectrometry techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS has become the method of choice for the bioanalysis of brinzolamide due to its high sensitivity and selectivity. researchgate.net A sensitive and comprehensive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) method has been developed and validated for the simultaneous quantification of brinzolamide and its major metabolite, O-desmethyl-brinzolamide, along with other carbonic anhydrase inhibitors, in human urine and hair. nih.govresearchgate.net In these methods, this compound is employed as an internal standard to ensure accuracy and precision. nih.govresearchgate.net
The chromatographic separation is typically achieved on a reverse-phase column with a gradient mobile phase. nih.govacs.org For instance, one method utilized a Poroshell 120 SB-C18 column with a mobile phase consisting of 0.1% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in water and methanol. acs.org The total run time can be as short as 8 minutes, making it suitable for high-throughput analysis. nih.govnih.gov The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect specific transitions for brinzolamide and this compound. acs.org
The validation of these methods demonstrates their reliability, with linearity typically observed over a wide concentration range and coefficients of determination (r²) greater than 0.99. nih.govnih.gov The limits of quantification (LOQs) are low enough to detect therapeutic concentrations in various biological samples. nih.govnih.gov
Table 1: Example of LC-MS/MS Parameters for Brinzolamide Analysis
| Parameter | Value |
|---|---|
| Chromatography System | Agilent 1290 LC acs.org |
| Mass Spectrometer | Agilent 6495 QQQ acs.org |
| Column | Poroshell 120 SB-C18 (2.1 mm × 50 mm, 2.7 μm) acs.org |
| Mobile Phase A | 0.1% formic acid and 1 mM ammonium formate in MQ water acs.org |
| Mobile Phase B | Methanol acs.org |
| Flow Rate | 0.3 mL/min acs.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) acs.org |
| MRM Transition (Brinzolamide) | 384 → 216.9, 384 → 280.8 acs.org |
| MRM Transition (this compound) | 389 → 51.3, 389 → 216.7 acs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is more common, GC-MS also has applications in pharmaceutical analysis, particularly for volatile compounds. wikipedia.orgeuropeanpharmaceuticalreview.com For non-volatile compounds like brinzolamide, derivatization is often necessary to increase volatility and thermal stability. bibliotekanauki.pl this compound can be used as an internal standard in GC-MS methods to quantify brinzolamide. caymanchem.comcaymanchem.com GC-MS is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org However, the high temperatures used in GC-MS can sometimes lead to thermal degradation of the analyte. wikipedia.org
Sample Preparation Techniques for Complex Biological Matrices
Effective sample preparation is crucial for removing interferences and improving the performance of the analytical system. researchgate.net For complex biological matrices such as ocular tissues, various techniques are employed.
Ocular Tissues: Analysis of brinzolamide in ocular tissues like the aqueous humor, sclera, retina, and vitreous often involves homogenization of the tissue in a buffer. nih.gov This is followed by protein precipitation with a solvent like acetonitrile (B52724) or liquid-liquid extraction with a solvent such as ethyl acetate (B1210297). nih.gov For example, in one study, ocular tissues were homogenized in Tris buffer, and then a double extraction with ethyl acetate was performed. nih.gov
Animal Fluids: For animal fluids like plasma, simple protein precipitation is often sufficient. innovareacademics.in In a study analyzing brinzolamide in rabbit plasma, a modified LC-MS/MS method was used after transferring the samples to autosampler vials. innovareacademics.in
In Vitro Samples: For in vitro release studies, samples are often diluted with the release medium before analysis. innovareacademics.in In some cases, samples are collected on discs and then extracted with a solvent mixture like acetonitrile-water. innovareacademics.in
Role of this compound as an Internal Standard in Bioanalytical Quantification
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis. caymanchem.comcaymanchem.com this compound has a molecular weight of 388.5 and is chemically identical to brinzolamide, except that five hydrogen atoms have been replaced by deuterium (B1214612). caymanchem.com This ensures that it co-elutes with brinzolamide during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. nih.gov
By adding a known amount of this compound to each sample and calibration standard, any variability in sample preparation, injection volume, and instrument response can be corrected for. nih.gov This leads to highly accurate and precise quantification of brinzolamide and its metabolites. nih.gov The use of this compound has been reported in several validated LC-MS/MS methods for the determination of brinzolamide in various biological matrices, including urine, hair, and tear fluid. nih.govacs.org
Application of this compound in Impurity Profiling and Quality Control
This compound is also valuable in the context of impurity profiling and quality control of brinzolamide drug products. During the synthesis of brinzolamide, several impurities can be formed. google.comveeprho.com One such impurity is the (S)-enantiomer of brinzolamide, also known as Brinzolamide Impurity A. google.comveeprho.com
Analytical methods, often HPLC-based, are developed to separate and quantify these impurities. researchgate.net While this compound is not the impurity itself, its use as an internal standard in these methods can improve the accuracy of quantifying the active pharmaceutical ingredient (API) and, by extension, the relative amounts of impurities. synzeal.com Accurate quantification of impurities is a critical aspect of quality control, ensuring the safety and efficacy of the final pharmaceutical product. synzeal.com Chiral HPLC methods are specifically employed to separate and quantify the undesired (S)-isomer from the active (R)-isomer of brinzolamide. google.com
Extending Analytical Utility to Novel Biological Matrices
The robust analytical methods developed using this compound as an internal standard can be extended to novel biological matrices. While urine and plasma are common matrices, there is growing interest in analyzing drugs in other matrices to gain further insights into their distribution and effects.
For instance, a validated UHPLC-MS/MS method has been successfully applied to the analysis of brinzolamide in human hair. nih.govresearchgate.net This allows for the assessment of long-term drug exposure. nih.gov The method involves digesting the hair sample before analysis. nih.gov The concentrations of brinzolamide found in hair were significantly lower than in urine, highlighting the different pharmacokinetic profiles in these matrices. nih.gov The ability to accurately quantify brinzolamide in such matrices opens up new avenues for clinical and forensic toxicology. nih.gov
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Brinzolamide |
| O-desmethyl-brinzolamide |
| Dorzolamide |
| Acetazolamide |
| N-acetyl-dorzolamide |
| N-deethyl-dorzolamide |
| Timolol |
| Dexamethasone |
| Ethyl acetate |
| Acetonitrile |
| Methanol |
| Formic acid |
| Ammonium formate |
| Tris buffer |
| (S)-4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6- sulfonamide 1,1-dioxide |
| (R)-4-(amino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6- sulfonamide 1,1-dioxide |
| (S)-4-(hydroxy)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6- sulfonamide 1,1-dioxide |
Preclinical Metabolic Studies Utilizing S Brinzolamide D5
Elucidation of Brinzolamide (B135381) Metabolic Pathways in Preclinical Models
Preclinical studies, primarily in rats, have been instrumental in outlining the metabolic fate of Brinzolamide. The primary metabolic pathways involve N-dealkylation and O-demethylation.
The main metabolites identified are:
N-desethyl Brinzolamide : Formed by the removal of the ethyl group.
N-desmethoxypropyl Brinzolamide : Resulting from the removal of the methoxypropyl group.
O-desmethyl Brinzolamide : Formed by the removal of a methyl group from the methoxypropyl side chain.
In rats, a notable subsequent step is the oxidation of the O-desmethyl metabolite to a carboxylic acid derivative, which becomes the main metabolite found in urine. Interestingly, there was no evidence of in vivo inversion of the chiral center of Brinzolamide in preclinical studies involving rats and monkeys. Following a single intravenous dose of 14C-brinzolamide in rats, approximately 30% of the dose was excreted in the urine and a similar amount in the feces over 14 days.
Investigation of Kinetic Isotope Effects on Brinzolamide Metabolism
The substitution of hydrogen with deuterium (B1214612) atoms at a metabolic site can significantly slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.combioscientia.de This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450 (CYP450), to break. juniperpublishers.combioscientia.de
For (S)-Brinzolamide-d5, the deuterium atoms are located on the ethylamino group, a site susceptible to N-dealkylation. This deuteration is expected to decrease the rate of formation of N-desethyl Brinzolamide. While specific quantitative KIE studies on this compound are not extensively detailed in the provided results, the principle of KIE suggests a slower metabolism at the deuterated site. juniperpublishers.comnih.gov This can lead to a prolonged half-life of the parent drug and potentially alter the ratio of its metabolites. juniperpublishers.com
Identification and Structural Characterization of Brinzolamide Metabolites
The identification and structural characterization of Brinzolamide metabolites in preclinical models have been accomplished using techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). rrpharmacology.ru The primary metabolites identified in rats are N-desethyl Brinzolamide, N-desmethoxypropyl Brinzolamide, and O-desmethyl Brinzolamide. A further metabolite, a carboxylic acid formed from the oxidation of O-desmethyl Brinzolamide, is the predominant urinary metabolite in this species.
The use of this compound as an internal standard is critical for the accurate quantification of these metabolites in biological samples. caymanchem.com The known mass difference between the deuterated standard and the non-deuterated drug and its metabolites allows for precise measurement. caymanchem.com
Table 1: Primary Metabolites of Brinzolamide in Preclinical Models
| Metabolite | Metabolic Reaction |
|---|---|
| N-desethyl Brinzolamide | N-dealkylation |
| N-desmethoxypropyl Brinzolamide | N-dealkylation |
| O-desmethyl Brinzolamide | O-demethylation |
| Carboxylic acid derivative | Oxidation of O-desmethyl Brinzolamide |
Data sourced from preclinical studies in rats.
Assessment of Metabolic Stability in In Vitro Systems
In vitro systems, such as liver microsomes, are commonly used to assess the metabolic stability of drug candidates. juniperpublishers.comnih.gov These systems contain the necessary enzymes, primarily CYP450s, to simulate the metabolic processes that occur in the liver.
For Brinzolamide, in vitro studies would typically involve incubating the compound with liver microsomes and measuring its disappearance over time. While specific data for this compound is not available, studies on other deuterated compounds have shown that deuteration at a primary metabolic site leads to increased metabolic stability. juniperpublishers.comnih.gov For instance, the in vitro intrinsic clearance (CLint) of a deuterated compound can be significantly lower than its non-deuterated counterpart. nih.gov This increased stability is a direct consequence of the kinetic isotope effect. juniperpublishers.comnih.gov Forced degradation studies on Brinzolamide have shown it to be most susceptible to oxidative conditions. wisdomlib.org
Comparative Metabolic Fate Analysis of Deuterated versus Non-Deuterated Brinzolamide
The primary difference in the metabolic fate of this compound compared to non-deuterated Brinzolamide is expected to be the rate of metabolism, particularly at the ethylamino group. juniperpublishers.com Deuteration is known to slow down metabolic reactions involving the cleavage of the carbon-deuterium bond. juniperpublishers.combioscientia.de
This can result in:
Increased exposure to the parent drug : A slower rate of metabolism leads to a longer half-life and higher plasma concentrations of Brinzolamide. juniperpublishers.comnih.gov
Altered metabolite profile : The formation of metabolites resulting from the modification of the deuterated ethylamino group, such as N-desethyl Brinzolamide, would be reduced. juniperpublishers.com This can lead to a "metabolic switching" effect, where other metabolic pathways may become more prominent. bioscientia.de
It is important to note that deuteration does not typically lead to the formation of unique metabolites that are not observed with the non-deuterated analogue; the metabolites are identical except for the presence of deuterium. juniperpublishers.com
Table 2: Expected Comparative Metabolic Parameters
| Parameter | Non-Deuterated Brinzolamide | This compound | Rationale |
|---|---|---|---|
| Rate of N-de-ethylation | Normal | Slower | Kinetic Isotope Effect juniperpublishers.combioscientia.de |
| Plasma Half-life | Shorter | Longer | Reduced rate of metabolism juniperpublishers.comnih.gov |
| Exposure (AUC) | Lower | Higher | Reduced clearance juniperpublishers.comnih.gov |
| N-desethyl metabolite levels | Higher | Lower | Slower formation rate juniperpublishers.com |
AUC: Area under the plasma concentration-time curve. This table represents expected outcomes based on the principles of deuterium substitution in drug metabolism.
Pharmacological Research Methodologies Aided by S Brinzolamide D5 in Preclinical Systems
Investigation of Carbonic Anhydrase Inhibition Mechanisms in In Vitro Models
(S)-Brinzolamide-d5 is essential for dissecting the inhibitory mechanisms of Brinzolamide (B135381) against carbonic anhydrase (CA) enzymes in laboratory settings. caymanchem.comchemicalbook.com Carbonic anhydrases are enzymes that facilitate the conversion of carbon dioxide and water to bicarbonate and protons. europa.eunih.gov The inhibition of carbonic anhydrase II (CA-II), the main isoenzyme in the ciliary processes of the eye, leads to a decrease in aqueous humor secretion, which in turn lowers intraocular pressure. europa.eunih.gov
The use of this compound as an internal standard enables highly accurate and sensitive measurement of Brinzolamide in in vitro assays. caymanchem.comchemicalbook.comclearsynth.com This is crucial for determining key parameters of enzyme inhibition. For example, researchers can precisely calculate the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) of Brinzolamide for different CA isoenzymes. caymanchem.comchemicalbook.commedchemexpress.com Brinzolamide has shown potent inhibition of CA-II and CA-IV, with IC50 values of 3.19 nM and 45.3 nM, respectively, while being less effective against CA-I (IC50 ≈ 1,365 nM). caymanchem.comchemicalbook.com These in vitro models, which often employ purified CA isoenzymes, provide foundational data for understanding the selectivity of Brinzolamide, a key aspect of its therapeutic effectiveness. caymanchem.comchemicalbook.comnih.gov
Table 1: Key Parameters in Carbonic Anhydrase Inhibition Studies
| Parameter | Description | Role of this compound |
|---|---|---|
| Inhibition Constant (Ki) | A measure of the inhibitor's potency, representing the concentration needed for 50% inhibition. | Ensures accurate quantification of unbound Brinzolamide in enzyme kinetic experiments. |
| IC50 | The concentration of an inhibitor that reduces enzyme activity by half. | Used as an internal standard to precisely measure Brinzolamide concentrations in enzyme activity assays. caymanchem.comchemicalbook.commedchemexpress.com |
| Selectivity | The degree to which an inhibitor targets a specific enzyme isoform over others. | Facilitates the comparison of Ki or IC50 values of Brinzolamide across different CA isoenzymes. caymanchem.comchemicalbook.com |
Quantitative Assessment of Brinzolamide Distribution and Disposition in Animal Models
This compound is indispensable for preclinical pharmacokinetic studies that quantify the distribution and disposition of Brinzolamide in animal models like rabbits. caymanchem.compharmacyboardkenya.orguef.fi These investigations are vital for understanding how the drug reaches its intended targets and is subsequently cleared from the body. uef.fi
Ocular Tissue Distribution Studies (e.g., cornea, conjunctiva, aqueous humor)
Following topical application to the eye in animal models, determining the concentration of Brinzolamide in various ocular tissues is of utmost importance. uef.fihres.ca this compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately measure Brinzolamide levels in tissues such as the cornea, conjunctiva, iris-ciliary body, and aqueous humor. helsinki.fi
Studies in rabbits have revealed that topically applied Brinzolamide is readily absorbed and distributed throughout the internal structures of the eye. hres.ca By analyzing tissue samples collected at different time points with LC-MS/MS using this compound, researchers can create detailed concentration-time profiles. helsinki.fi These profiles elucidate the kinetics of the drug's absorption, distribution, and elimination within the eye, offering insights into its duration of action and potential for accumulation. nih.govuef.fi For instance, high concentrations of Brinzolamide are found in the iris-ciliary body, the target tissue for its therapeutic effect. nih.govuef.fi
Table 2: Ocular Tissue Distribution and the Role of this compound
| Ocular Tissue | Significance in Brinzolamide Research | Role of this compound |
|---|---|---|
| Cornea | The main barrier for drug absorption into the eye. europa.eupharmacyboardkenya.org | Enables precise measurement of Brinzolamide that penetrates the cornea. helsinki.fi |
| Conjunctiva | A potential route for drug absorption and systemic entry. | Used to quantify Brinzolamide concentrations to evaluate this alternative absorption pathway. helsinki.fi |
| Aqueous Humor | The fluid where Brinzolamide exerts its pressure-lowering effect. europa.eu | Allows for accurate determination of therapeutically relevant drug concentrations at the site of action. helsinki.fi |
| Iris-Ciliary Body | The primary site of carbonic anhydrase inhibition for reducing intraocular pressure. nih.gov | Crucial for quantifying drug levels in the target tissue and correlating them with pharmacodynamic outcomes. uef.fihelsinki.fi |
Systemic Organ Distribution in Animal Models
Although Brinzolamide is administered topically to the eye, a portion of the drug can be absorbed into the systemic circulation. europa.eupharmacyboardkenya.org Investigating its distribution in systemic organs is crucial for a comprehensive understanding of its pharmacokinetic profile. europa.eunovartis.com In animal models, tissues such as the blood, kidneys, and liver are analyzed following drug administration. pharmacyboardkenya.orgrrpharmacology.ru
This compound is critical for the accurate quantification of the often low concentrations of Brinzolamide in these systemic tissues. unicam.itnih.gov These studies help to characterize the extent of systemic absorption and the drug's distribution throughout the body. europa.eunovartis.com Due to its strong affinity for carbonic anhydrase, Brinzolamide is known to accumulate in red blood cells, which have high concentrations of CA-I and CA-II. europa.eupharmacyboardkenya.orgnovartis.com The use of this compound allows for the precise measurement of Brinzolamide in whole blood and plasma, which helps to define its partitioning into red blood cells. novartis.comrwandafda.gov.rwrwandafda.gov.rw
Application in Pharmacodynamic Biomarker Research in Preclinical Animal Models
This compound is a valuable tool in pharmacodynamic (PD) biomarker research, as it allows for the precise correlation of drug concentrations with biological effects in preclinical animal models. regulations.gov A primary PD biomarker for Brinzolamide is the inhibition of carbonic anhydrase activity in both target and surrogate tissues. nih.gov
In animal models of glaucoma, researchers can track the reduction in intraocular pressure (IOP) following Brinzolamide administration. caymanchem.comchemicalbook.com By concurrently measuring the concentrations of Brinzolamide in the aqueous humor and iris-ciliary body using this compound as an internal standard, they can develop pharmacokinetic/pharmacodynamic (PK/PD) models. arvojournals.org These models describe the relationship between drug concentration and the magnitude of the therapeutic response. arvojournals.org
Furthermore, carbonic anhydrase activity in red blood cells can act as a surrogate biomarker for the systemic effects of Brinzolamide. novartis.com By measuring the inhibition of CA activity in blood samples and correlating it with accurately quantified Brinzolamide concentrations (using this compound), researchers can gain insights into systemic drug exposure and its potential physiological impacts, even with topical administration. europa.eunovartis.com
Table 3: Pharmacodynamic Biomarkers in Preclinical Research
| Biomarker | Preclinical Model Application | Contribution of this compound |
|---|---|---|
| Intraocular Pressure (IOP) | Measurement of IOP reduction in animal models of ocular hypertension. caymanchem.comchemicalbook.com | Enables the correlation of IOP changes with precise Brinzolamide concentrations in ocular tissues. arvojournals.org |
| Carbonic Anhydrase Activity | Assessment of CA inhibition in ocular tissues (e.g., iris-ciliary body) and surrogate tissues (e.g., red blood cells). nih.govnovartis.com | Allows for accurate quantification of Brinzolamide to establish a clear link between drug concentration and enzyme inhibition. unicam.itnih.gov |
| Aqueous Humor Flow Rate | Direct measurement of the decrease in aqueous humor production. europa.eu | Facilitates the correlation of changes in flow rate with the concentration of Brinzolamide at its site of action. uef.fi |
Future Directions and Methodological Innovations in Deuterated Drug Research
Advancements in High-Throughput Deuteration Technologies
The synthesis of deuterated compounds, once a labor-intensive and low-yield process, is undergoing a technological revolution aimed at increasing efficiency, capacity, and cost-effectiveness. colab.wsresearchgate.net Traditional batch-type methods, which often involve high temperatures and pressures using heavy water (D₂O) as the deuterium (B1214612) source, are limited by reaction vessel size and long processing times. tn-sanso.co.jp To overcome these limitations, researchers are developing and adopting high-throughput deuteration technologies. nih.gov
Flow chemistry is a prominent innovation that offers increased production capacity and can reduce the decomposition of molecules during synthesis. ansto.gov.auresearchgate.net By enabling continuous processing, flow reactors allow for more precise control over reaction time and temperature, which can improve selectivity and minimize the degradation of thermally sensitive functional groups. ansto.gov.au This method facilitates the adaptation of established batch processes to a continuous format, streamlining production from raw material preparation to purification. tn-sanso.co.jp The National Deuteration Facility (NDF), for instance, has acquired a Vapourtec flow reactor to advance flow-based deuteration, highlighting the move towards more efficient and scalable synthesis. ansto.gov.au
Another significant advancement is the use of microwave technology in conjunction with flow reactors. tn-sanso.co.jp This combination can enhance reaction efficiency and throughput compared to conventional methods. tn-sanso.co.jp Electrochemical deuteration using D₂O is also emerging as a promising high-throughput, solvent-free alternative. nih.gov Recent developments include all-solid electrolyzers that can achieve high selectivity and Faradaic efficiency for the deuteration of various organic compounds, with the potential for gram-scale production over extended periods. nih.gov
These technologies are crucial for meeting the increasing demand for deuterated compounds in various sectors, including pharmaceuticals and materials science. researchgate.net The development of efficient and practical synthesis methods is considered essential for industrial advancement and building a sustainable society. colab.ws
Comparison of Deuteration Synthesis Technologies
| Technology | Principle | Advantages | Challenges/Limitations | References |
|---|---|---|---|---|
| Conventional Batch Synthesis | H-D exchange reaction in a sealed vessel, often under high temperature and pressure. | Established methodology for a wide range of compounds. | Limited scale, long reaction times, lower heating/cooling efficiency, complex processing. | tn-sanso.co.jp |
| Flow Chemistry | Continuous reaction in a tube or microreactor, allowing precise control of conditions. | Increased throughput, improved safety, better heat/mass transfer, potential for automation, reduced decomposition. | Requires specialized equipment; potential for channel clogging. | ansto.gov.auresearchgate.net |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reaction mixture. | Drastically reduced reaction times, improved yields, higher reaction efficiency. | Can be difficult to scale up; requires microwave-transparent vessels. | tn-sanso.co.jp |
| Electrochemical Deuteration | Uses an electric current to drive deuteration, often with D₂O as the deuterium source. | High selectivity, solvent-free options, avoids costly D₂ gas, operates at ambient conditions. | Can have low Faradaic efficiency; requires specialized electrolyzer design. | nih.gov |
Expanding the Scope of (S)-Brinzolamide-d5 in Multi-Omics Research (e.g., metabolomics, lipidomics)
In the fields of metabolomics and lipidomics, which involve the comprehensive analysis of small molecules and lipids, accurate quantification is paramount. nih.gov Stable isotope-labeled compounds, such as this compound, are indispensable tools that serve as internal standards to ensure data accuracy and reproducibility. cernobioscience.comacs.org The use of deuterated standards is a well-established practice for correcting variations during sample preparation and analysis, enabling reliable relative or absolute quantification of target analytes. acs.orgmetabolomicscentre.ca
The application of this compound can extend beyond its primary therapeutic area into broad multi-omics research. As an internal standard in targeted metabolomics, it would enable the precise measurement of its non-deuterated counterpart, Brinzolamide (B135381), in complex biological matrices. This is crucial for pharmacokinetic studies and understanding metabolic pathways. cernobioscience.com
In untargeted metabolomics and lipidomics, which aim to measure as many metabolites as possible, deuterated standards play a key role in quality control and data normalization. mdpi.com Commercial kits containing a variety of deuterated standards are often used for this purpose. nih.govrockefeller.edu For example, deuterated lipid standards from multiple lipid classes are used for data normalization and accurate relative quantification in global lipidomics profiling. metabolomicscentre.ca The principle of isotope dilution, where a known amount of a labeled standard is added to a sample, is a cornerstone of quantitative mass spectrometry. metwarebio.com The physical and chemical properties of a deuterated standard are nearly identical to the analyte of interest, ensuring that it behaves similarly during extraction, chromatography, and ionization, thus providing a reliable reference for quantification. cernobioscience.com
The integration of this compound into multi-omics platforms would facilitate research in areas such as drug metabolism studies, biomarker discovery, and systems biology, where understanding the intricate network of biochemical reactions is essential. labinsights.nlresearchgate.net
Role of Deuterated Standards in Multi-Omics
| Omics Field | Application of Deuterated Standards | Key Benefit | Example | References |
|---|---|---|---|---|
| Metabolomics | Internal standards for quantification of target metabolites; Quality control in untargeted profiling. | Accurate quantification by correcting for matrix effects and sample processing variability. | Use of isotopically labeled amino acids for metabolic flux analysis. | nih.govcernobioscience.com |
| Lipidomics | Internal standards for quantification of specific lipid classes. | Enables accurate relative quantification across different samples and batches. | Use of a deuterated lipid standard mix (e.g., UltimateSPLASH ONE) for normalization. | nih.govmetabolomicscentre.carockefeller.edu |
| Proteomics (HDX-MS) | D₂O is used as a labeling reagent to probe protein conformation and dynamics. | Provides information on protein structure, folding, and interactions. | Hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map protein-ligand binding sites. | nih.gov |
Development of Novel Analytical Platforms for Deuterated Compounds
The analysis of deuterated compounds requires sensitive and specific analytical techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary methods used for the detection and characterization of isotopically labeled molecules. numberanalytics.comwikipedia.org Continuous advancements in these platforms are enhancing their capability to analyze deuterated analogues with greater precision and speed.
High-resolution mass spectrometry (HRMS) is critical for distinguishing between deuterated and non-deuterated species and for accurately determining the degree and position of deuterium incorporation. numberanalytics.com Coupled with liquid chromatography (LC), LC-MS/MS methods are the gold standard for quantifying drugs and their metabolites in biological samples. science.gov Recent progress in hydrogen deuterium exchange mass spectrometry (HDX-MS), particularly when coupled with subzero-temperature ultrahigh-pressure liquid chromatography (UPLC), allows for high-throughput analysis of complex protein samples with minimal deuterium loss (back-exchange). nih.gov
In NMR spectroscopy, multi-dimensional techniques (e.g., 2D and 3D NMR) provide detailed structural information and can precisely locate the positions of deuterium atoms within a molecule. numberanalytics.com While powerful, NMR is generally less sensitive than MS. wikipedia.org
A more recent and novel analytical platform is molecular rotational resonance (MRR) spectroscopy. MRR provides unambiguous structure determination in the gas phase and is highly sensitive to isotopic substitution. brightspec.commarquette.edu It can differentiate between isomers and isotopologues without the need for chromatographic separation or reference standards. brightspec.com Chiral tag MRR spectroscopy has been developed to determine the absolute configuration of molecules that are chiral due to deuterium substitution, a significant challenge for other analytical methods. researchgate.net This technique is particularly valuable for the analysis of enantioisotopomers generated during precision deuteration reactions. researchgate.netmarquette.edu
Analytical Platforms for Deuterated Compounds
| Platform | Principle of Detection | Strengths for Deuterated Compounds | References |
|---|---|---|---|
| Mass Spectrometry (MS) | Detects the mass-to-charge ratio of ions. | High sensitivity; quantifies the degree of deuteration; can be coupled with chromatography (LC/GC). | numberanalytics.comwikipedia.org |
| Nuclear Magnetic Resonance (NMR) | Detects the magnetic properties of atomic nuclei. | Precisely determines the position of deuterium labels; provides detailed structural information. | numberanalytics.comwikipedia.org |
| Molecular Rotational Resonance (MRR) | Measures the rotational transitions of molecules in the gas phase. | Unambiguous structure determination; distinguishes between isomers and isotopologues; can determine absolute configuration of chiral-by-deuterium molecules. | researchgate.netbrightspec.commarquette.edu |
Strategic Integration of Deuterated Analogues in Early-Stage Drug Discovery Pipelines
The use of deuterium in drug discovery has evolved from a "deuterium switch" approach—developing deuterated versions of existing drugs—to a more integrated strategy where deuteration is applied de novo during the early stages of lead optimization. nih.govresearchgate.netresearchgate.net This shift is driven by the recognition that selective deuteration can fundamentally improve a molecule's drug-like properties. acs.orgunibestpharm.com
One of the primary goals of early-stage integration is to enhance metabolic stability. unibestpharm.comdeutramed.com By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down enzymatic cleavage. deutramed.comwikipedia.org This phenomenon, known as the kinetic isotope effect, can lead to a longer drug half-life, potentially reducing dosing frequency and improving patient compliance. nih.govdeutramed.com
Strategic deuteration can also improve a drug's safety profile by reducing the formation of reactive or toxic metabolites. unibestpharm.com By blocking a problematic metabolic pathway, the drug's metabolism can be shunted towards safer clearance routes. researchgate.net Furthermore, deuteration can enhance selectivity. For example, in the case of deucravacitinib, deuteration was used to prevent the formation of non-selective metabolites, thereby maintaining the drug's high selectivity for its target kinase. unibestpharm.com
The proactive use of deuteration allows medicinal chemists to address potential pharmacokinetic shortcomings early in the discovery pipeline, rather than attempting to fix them at later, more costly stages of development. nih.gov This strategy has gained significant commercial interest and is exemplified by the approval of deucravacitinib, the first de novo deuterated drug, which underscores the success of integrating deuteration as a core tool in modern medicinal chemistry. nih.govresearchgate.net
Q & A
Q. How can researchers design experiments to optimize the synthesis of (S)-Brinzolamide-d5 while ensuring isotopic purity?
Methodological Answer: Utilize the PICOT framework to structure synthesis optimization studies:
- Population/Problem : Reaction conditions (e.g., catalysts, solvents).
- Intervention : Deuteration techniques (e.g., hydrogen-deuterium exchange protocols).
- Comparison : Yield and purity vs. non-deuterated Brinzolamide.
- Outcome : Isotopic purity (measured via mass spectrometry) and reaction efficiency.
- Time : Reaction duration and stability of intermediates. Include validation steps using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation .
Q. What analytical methods are critical for characterizing this compound in preclinical studies?
Methodological Answer: A tiered analytical approach is recommended:
- Primary characterization : NMR (¹H, ¹³C, ²H-quantitative) and HRMS for structural confirmation.
- Secondary validation : High-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection to assess purity.
- Stability testing : Accelerated degradation studies under varying pH, temperature, and light conditions, analyzed via LC-MS . Document reproducibility using ICH Q2(R1) guidelines for analytical method validation .
Q. How can researchers ensure the ethical use of this compound in animal models?
Methodological Answer: Apply the FINER criteria :
- Feasible : Use the smallest effective dose to minimize animal exposure.
- Novel : Focus on unexplored pharmacokinetic parameters (e.g., tissue-specific deuterium effects).
- Ethical : Adhere to institutional animal care protocols (e.g., AAALAC accreditation).
- Relevant : Align with translational goals, such as comparing deuterated vs. non-deuterated drug metabolism .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (DKIEs) influence the metabolic stability of this compound in cytochrome P450-mediated pathways?
Methodological Answer: Design in vitro assays using:
- Human liver microsomes (HLMs) to quantify metabolic half-life (t₁/₂).
- Isotope ratio monitoring : Compare deuteration at specific sites (e.g., benzylic vs. aromatic positions) via LC-MS/MS.
- Computational modeling : Apply density functional theory (DFT) to predict bond-breaking energetics in deuterated positions. Address contradictions in literature by replicating studies under standardized conditions (e.g., pH 7.4, 37°C) .
Q. What strategies resolve discrepancies in reported binding affinities of this compound to carbonic anhydrase isoforms?
Methodological Answer: Conduct a systematic data contradiction analysis :
- Variable control : Standardize assay buffers (e.g., Tris vs. phosphate), enzyme sources (recombinant vs. native), and temperature.
- Statistical reconciliation : Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for heterogeneity.
- Structural validation : Perform X-ray crystallography to compare binding modes in deuterated vs. non-deuterated complexes .
Q. How can researchers integrate multi-omics data to elucidate off-target effects of this compound?
Methodological Answer: Implement a multi-omics workflow :
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.
- Metabolomics : ¹H-NMR or untargeted LC-MS to profile metabolic shifts.
- Transcriptomics : RNA-seq to identify differentially expressed genes. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to triangulate off-target pathways and validate findings with CRISPR-Cas9 knockout models .
Data Presentation and Reproducibility
Q. What are best practices for documenting synthetic and analytical data for this compound to ensure reproducibility?
Methodological Answer: Follow Beilstein Journal of Organic Chemistry guidelines :
- Synthesis : Report exact deuterium sources (e.g., D₂O, deuterated reagents), reaction scales, and purification methods.
- Analytical data : Include raw spectral files (e.g., NMR FID, MS chromatograms) in supplementary materials.
- Reproducibility checklist : Provide step-by-step protocols for critical steps (e.g., deuteration efficiency optimization) .
Ethical and Data Sharing Considerations
Q. How can researchers balance open data sharing with proprietary constraints in this compound studies?
Methodological Answer: Adopt a tiered data-sharing model :
- Public tier : Publish synthetic routes and in vitro data in open-access repositories (e.g., Zenodo).
- Controlled tier : Share in vivo and clinical data via secure platforms (e.g., ImmPort) with data use agreements. Reference the European Open Science Cloud (EOSC) framework for metadata standardization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
